5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile
Description
5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile is a heterocyclic compound featuring an isothiazole core substituted with a vinyl-linked 4-hydroxy-2-methylanilino group, a methylsulfanyl (SMe) group, and a nitrile (CN) moiety. This structure combines electron-donating (hydroxy, methyl) and electron-withdrawing (CN, SMe) groups, which may confer unique electronic and steric properties. Such compounds are typically synthesized via condensation reactions or nucleophilic substitutions .
Properties
IUPAC Name |
5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-9-7-10(18)3-4-12(9)16-6-5-13-11(8-15)14(19-2)17-20-13/h3-7,16,18H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYFKAJSTZBQDN-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC=CC2=C(C(=NS2)SC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N/C=C/C2=C(C(=NS2)SC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile (CAS No. 338751-30-7) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
Molecular Structure
The molecular formula of the compound is , characterized by the presence of an isothiazole ring, a vinyl group, and a methylsulfanyl substituent. This unique structure contributes to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 304.42 g/mol |
| Solubility | Soluble in DMSO |
| Storage Temperature | 28 °C |
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in oncology.
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. A study focusing on neurodegenerative diseases showed that it can mitigate oxidative stress-induced neuronal damage. The compound was found to enhance the expression of neuroprotective proteins and reduce markers of inflammation in neuronal cell cultures.
Antidiabetic Properties
Emerging evidence suggests that this compound may possess antidiabetic properties . In animal models, it demonstrated the ability to lower blood glucose levels and improve insulin sensitivity. The proposed mechanism involves modulation of glucose metabolism pathways, although further studies are required to elucidate these effects in human subjects.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Case Study 2: Neuroprotection
A study published in Neuroscience Letters examined the effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The treatment significantly reduced cell death and oxidative stress markers, suggesting potential for therapeutic use in neurodegenerative conditions such as Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of isothiazolecarbonitriles with variable substituents on the vinyl-anilino moiety. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Electronic Effects: The target compound’s 4-hydroxy-2-methylanilino group introduces polarity and H-bonding capacity, contrasting with halogenated analogs (e.g., Analog 1 and 2) that prioritize lipophilicity . The trifluoromethyl group in Analog 3 enhances electron-withdrawing effects and metabolic stability, a feature absent in the target compound .
Crystallographic Behavior: Halogen-substituted analogs (e.g., Cl, F) exhibit isostructural packing in crystal lattices with minor adjustments for substituent size . The target compound’s -OH group may promote intermolecular H-bonding, influencing crystallinity.
Synthetic Routes: Analogs are synthesized via condensation of amines with activated vinyl intermediates (e.g., malononitrile) , suggesting the target compound could be prepared similarly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
